2-Azaspiro[5.5]undecan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[5.5]undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLIBPLMPTEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308667 | |
| Record name | 2-Azaspiro[5.5]undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-79-6 | |
| Record name | 2-Azaspiro[5.5]undecan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[5.5]undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Azaspiro 5.5 Undecan 1 One and Its Derivatives
Strategies for Spirocyclic Core Construction
The synthesis of the 2-azaspiro[5.5]undecane skeleton presents unique challenges due to the presence of a spirocyclic carbon atom and the need for precise control over stereochemistry. Various intramolecular cyclization strategies have been developed to address these challenges, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Intramolecular Cyclization Approaches
Intramolecular reactions are particularly powerful for the construction of complex cyclic systems as they are often entropically favored. In the context of 2-azaspiro[5.5]undecane synthesis, several elegant intramolecular cyclization tactics have emerged.
The Prins cyclization, a classic acid-catalyzed reaction between an alkene and a carbonyl compound, has been ingeniously adapted for the synthesis of azaspiro[5.5]undecane derivatives. This strategy often involves a cascade or tandem process where an initial Prins-type reaction triggers a subsequent cyclization to form the spirocyclic core.
One notable approach involves a Prins bicyclization strategy to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. thieme-connect.com This method utilizes the reaction of aldehydes with specifically designed hydroxyalkyl sulfonamides in the presence of an acid catalyst. The reaction proceeds through the activation of the aldehyde by the acid, followed by cyclization with an amino alcohol to form a tetrahydropyran (B127337) intermediate. A subsequent intramolecular cyclization then yields the final spiro product. While not a direct synthesis of 2-azaspiro[5.5]undecan-1-one, this methodology highlights the potential of Prins-type reactions in constructing the broader azaspiro[5.5]undecane framework. The synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane has been achieved through the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. evitachem.com
| Reactants | Catalyst/Conditions | Product | Reference |
| Aldehydes and hydroxyalkyl sulfonamides | Acid catalyst | 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives | |
| Aldehydes and N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Prins cascade process | 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives | researchgate.net |
Radical and oxidative cyclization reactions offer powerful alternatives for the formation of the 2-azaspiro[5.5]undecane core. These methods often involve the generation of a radical or a cationic intermediate that undergoes a subsequent cyclization event.
Radical cyclization has been successfully employed in the synthesis of the 1-azaspiro[5.5]undecane skeleton, a close structural relative of the 2-azaspiro system. For instance, a diastereoselective radical translocation–cyclization reaction was a key step in the total synthesis of (–)-histrionicotoxin. researchgate.netnih.gov This approach utilized tris(trimethylsilyl)silane (B43935) to achieve high diastereoselectivity. researchgate.netnih.gov
Oxidative cyclization strategies have also been explored. For example, hypervalent iodine-mediated aromatic oxidative cyclization of benzanilide (B160483) derivatives has been used to construct related spirocyclic systems. Iron-mediated oxidative cyclizations have also been shown to be effective for producing 3-aza- and 1-azaspiro[5.5]undecanes through the reaction of tricarbonyliron-complexed cyclohexadienylium cations with arylamines. uwindsor.ca
| Starting Material | Reagent/Condition | Product | Reference |
| Chiral cyclic acetal (B89532) | Radical translocation-cyclization with tris(trimethylsilyl)silane | 1-Azaspiro[5.5]undecane skeleton | researchgate.netnih.gov |
| Benzanilide derivatives | Hypervalent iodine-mediated aromatic oxidative cyclization | Spirocyclic systems | |
| Tricarbonyliron-complexed cyclohexadienylium cations and arylamines | Iron-mediated oxidative cyclization | 3-Aza- and 1-azaspiro[5.5]undecanes | uwindsor.ca |
Rhodium(II) catalysis has emerged as a versatile tool for the synthesis of complex nitrogen-containing heterocycles. In the context of azaspiro[5.5]undecane synthesis, Rhodium(II)-catalyzed intramolecular transannulation reactions of 1-sulfonyl-1,2,3-triazoles have proven to be particularly effective. chemrxiv.org
This methodology involves the rhodium(II)-catalyzed denitrogenation of a 4-methoxycyclohexa-2,5-dienone tethered to a 1-sulfonyl-1,2,3-triazole. researchgate.net The reaction proceeds through the formation of a rhodium azavinyl carbene intermediate, which then undergoes an intramolecular C-H functionalization to afford diversified 3-methoxy-1-tosyl-1-azaspiro[5.5]undecanes in moderate to good yields under mild conditions. researchgate.netnih.gov This reaction has also been shown to be effective for the synthesis of other N-bridgehead azepine skeletons. nih.gov
| Substrate | Catalyst | Product | Reference |
| 4-Methoxycyclohexa-2,5-dienone tethered 1-sulfonyl-1,2,3-triazoles | Rhodium(II) acetate | 3-Methoxy-1-tosyl-1-azaspiro[5.5]undecanes | researchgate.net |
| 1-Sulfonyl-1,2,3-triazoles with pyrrole (B145914) and indole (B1671886) rings | Rhodium(II) catalyst | N-bridgehead azepine skeletons | nih.gov |
A powerful and stereocontrolled approach to the azaspiro[5.5]undecane ring system involves a tandem conjugate addition/dipolar cycloaddition cascade. This strategy has been successfully applied to the total synthesis of the alkaloid (±)-2,7,8-epi-perhydrohistrionicotoxin. nih.govacs.org
The key step in this synthesis is the reaction of an oxime, such as 2-butyl-3-(methoxymethoxy)cyclohexanone oxime, with 2,3-bis(phenylsulfonyl)-1,3-butadiene. nih.govacs.org This reaction proceeds via the conjugate addition of the oxime to the diene, which generates a transient nitrone intermediate. This nitrone then undergoes an intramolecular dipolar cycloaddition to form a bicyclic isoxazolidine (B1194047) cycloadduct in high yield. nih.govacs.org Subsequent reductive cleavage of the nitrogen-oxygen bond with sodium amalgam (Na/Hg) furnishes the desired azaspiro[5.5]undecane core. nih.govacs.org
| Reactants | Key Intermediate | Final Product | Reference |
| 2-Butyl-3-(methoxymethoxy)cyclohexanone oxime and 2,3-bis(phenylsulfonyl)-1,3-butadiene | Transient nitrone | Azaspiro[5.5]undecane | nih.govacs.org |
Acid-catalyzed intramolecular hydroamination provides a direct and versatile route to various 2-azaspiro[5.5]undecane derivatives. This method involves the cyclization of suitable amino-alkene or amino-alkyne precursors under acidic conditions.
The use of strong mineral acids or Lewis acids facilitates the ring closure to yield the spirocyclic amine. The structural diversity of the resulting azaspiro[5.5]undecane derivatives can be readily achieved by varying the substitution patterns on the starting amino-alkene or alkyne precursors. For instance, Lewis acid-catalyzed intramolecular hydroamination of terminal alkenes has been reported using platinum and gold complexes. uni-tuebingen.de Furthermore, the use of cellulose (B213188) sulfuric acid as a reusable and environmentally friendly solid acid catalyst has been demonstrated for related spiro compounds in a solvent-free, one-pot, three-component synthesis.
| Precursor | Catalyst | Product | Reference |
| Amino-alkene or amino-alkyne | Strong mineral acid or Lewis acid | 2-Azaspiro[5.5]undecane derivatives | |
| Amines and carbamates | Platinum and gold complexes | Cyclic amines | uni-tuebingen.de |
| Barbituric acid, aryl aldehydes, and urea (B33335) or thiourea | Cellulose sulfuric acid | Tetraaza spiro[5.5]undecane derivatives |
Base-Mediated Cyclo-condensation Reactions in Spiro Azine Synthesis
Base-mediated cyclo-condensation reactions are a cornerstone in the synthesis of cyclic and spirocyclic systems. These reactions typically involve the formation of a key carbon-carbon or carbon-heteroatom bond through the reaction of two functional groups, often with the elimination of a small molecule like water. In the context of spiro azine synthesis, intramolecular aldol-type condensations and Robinson annulations are particularly powerful.
These strategies often commence with a diketone or a keto-aldehyde precursor, which, upon treatment with a base (e.g., NaOEt/EtOH), undergoes an intramolecular cyclization to forge the second ring at the spiro center. rsc.org For instance, the synthesis of spirovetivane-type natural products frequently employs a base-catalyzed intramolecular aldol (B89426) condensation of a 1,5-dicarbonyl compound. rsc.org In one such synthesis, a tandem oxidation-aldol condensation of a diol generates a keto-aldehyde that undergoes base-mediated cyclization to form the spirocyclic core. rsc.org
Another versatile approach is the tandem Michael-aldol condensation, which can construct the spirocyclic framework in a highly efficient manner. core.ac.uk These base-promoted cyclizations are fundamental tools, enabling the construction of the spiro[5.5]undecane skeleton from appropriately substituted acyclic or monocyclic precursors. rsc.org
Table 1: Examples of Base-Mediated Spirocyclization Reactions
| Precursor Type | Base/Solvent | Key Transformation | Product Type | Reference |
| 1,5-Diketone | NaOEt/EtOH | Intramolecular Aldol Condensation | Spiro[5.5]undecane | rsc.org |
| Keto-aldehyde | Base | Tandem Oxidation-Aldol Condensation | Spirovetivadiene | rsc.org |
| Silyl enol ether & Ortho ester | Base | Intramolecular Cyclization | Spiro diketone | rsc.org |
| 1,3-Dicarbonyl, Aldehyde, Amino azole | Vitamin B1 | Michael Addition/Cyclization | Fused Pyrimidines | rsc.org |
Ring Expansion and Rearrangement Processes
Ring expansion and rearrangement reactions provide elegant pathways to spirocycles by transforming more readily available smaller rings into the desired scaffold. These methods often proceed through cationic, anionic, or radical intermediates, leading to complex structural reorganizations.
The Current time information in Le Flore County, US.acs.org-Wittig rearrangement is a sigmatropic rearrangement of an ether that proceeds upon treatment with a strong base. libretexts.org The reaction mechanism involves the deprotonation of a carbon adjacent to the ether oxygen, followed by a Current time information in Le Flore County, US.acs.org-shift of an alkyl group to the carbanionic center. organic-chemistry.org This process occurs via a radical dissociation-recombination pathway within a solvent cage, ultimately transforming an ether into a secondary or tertiary alcohol. organic-chemistry.org
While less common than its acs.orgacs.org-counterpart, the Current time information in Le Flore County, US.acs.org-Wittig rearrangement offers a unique synthetic transformation. organic-chemistry.org An "Aza-Wittig" variant would conceptually involve a nitrogen atom in the rearranging framework. For spirocycle formation, a hypothetical Aza- Current time information in Le Flore County, US.acs.org-Wittig rearrangement could be envisioned starting from a precursor containing an N-benzyl group or a similar moiety capable of stabilizing the necessary radical and anionic intermediates. Deprotonation alpha to the nitrogen atom would initiate the rearrangement, leading to the formation of a new carbon-carbon bond and the spirocyclic core. The regioselectivity and feasibility of such a reaction depend heavily on the ability of the substituents to stabilize the transient intermediates. organic-chemistry.org
Ring expansion methodologies that utilize epoxide intermediates are a powerful tool for constructing spirocyclic systems. acs.orgnih.gov This strategy typically begins with the epoxidation of an exocyclic alkene or the reaction of a cyclic ketone with a sulfur ylide (Corey-Chaykovsky reaction) to generate a spiro-epoxide. acs.orgrsc.org This strained three-membered ring can then be induced to open and rearrange, expanding the adjacent ring.
The rearrangement can be triggered by Lewis acids, which activate the epoxide, leading to a stabilized carbocation intermediate. A subsequent pinacol-like rearrangement releases ring strain and drives the formation of the expanded ring, such as the conversion of an oxaspiro[2.2]pentane to a cyclobutanone. nih.gov In the context of azaspirocycle synthesis, studies on siloxy-epoxide ring expansions of cyclobutanes have been explored to create 1-azaspiro[5.4]decanes, although these reactions can sometimes be unselective. ubc.ca The stereochemical outcome of these rearrangements is complex and can proceed through synchronous pathways involving either syn or anti migration of an alkyl group relative to the epoxide. ubc.ca
Table 2: Ring Expansion Strategies for Spirocycle Synthesis
| Starting Material | Key Reagent(s) | Intermediate | Product | Reference |
| Azetidinone | Trimethylsulfoxonium iodide | Transient epoxide | 1-Oxa-6-aza-spiro[3.3]heptane | acs.org |
| Oxaspiro[2.2]pentane | Lewis Acid / Heat | Cyclopropyl carbinyl cation | Cyclobutanone | nih.gov |
| Cyclobutene | VO(acac)2, t-BuOOH | Epoxide | Cyclopentanone | nih.gov |
| Siloxy-epoxy-cyclobutane | Lewis Acid | Siloxy-epoxide | 1-Azaspiro[5.4]decane | ubc.ca |
Aza-[1][2]-Wittig Sigmatropic Rearrangement in Spirocycle Formation
Olefination and Hydrogenation Sequences for Spirocyclic Scaffolds
A robust and frequently employed strategy for building spirocyclic scaffolds involves a sequence of olefination followed by hydrogenation. This approach typically starts with a pre-existing cyclic ketone.
Olefination : The cyclic ketone is first converted into an exocyclic alkene. This is commonly achieved through standard olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. rsc.orgresearchgate.net The choice of reagent allows for the introduction of various substituents on the newly formed double bond. For example, an HWE olefination can introduce an ester group, which can be carried through subsequent steps. rsc.org
Cyclization/Functionalization : The exocyclic double bond then serves as a handle for further reactions to build the second ring of the spirocycle. This can involve cycloaddition reactions, such as the reaction of an exocyclic alkene with an isocyanate to form a spirocyclic lactam. rsc.org
Hydrogenation : In the final step, any remaining double bonds are saturated via hydrogenation. nih.gov This step secures the spirocyclic alkane framework and can also be used to control the final stereochemistry of the product. This sequence provides a modular and controllable route to highly substituted spirocycles. nsf.gov
Stereoselective Synthesis of this compound Analogues
Controlling the three-dimensional arrangement of atoms is paramount in modern drug discovery. The stereoselective synthesis of this compound analogues focuses on methods that can precisely set the configuration of the chiral centers, particularly the spiro-carbon.
Diastereoselective Control in Conjugate Additions
Conjugate addition, or Michael addition, is one of the most effective methods for C-C bond formation and is widely used to control stereochemistry in the synthesis of spirocycles. This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl or nitro compound.
In a highly stereocontrolled synthesis of an azaspiro[5.5]undecane core, a key step involved the conjugate addition of an n-pentyl cuprate (B13416276) to a dihydropyridinone derivative. nih.gov The stereochemical outcome of this reaction was dictated by the A(1,3)-strain within the planar vinylogous amide system. This strain forces the incoming nucleophile to attack from the axial position, leading to a high degree of diastereoselectivity and establishing the desired relative stereochemistry at the spiro center and an adjacent carbon. nih.gov
This principle has been expanded through various catalytic systems. Tandem conjugate addition-enolate trapping sequences allow for the formation of multiple stereocenters in a single operation with high selectivity. beilstein-journals.org Furthermore, organocatalytic and biocatalytic methods have emerged as powerful tools. For instance, D-aminoacylase has been shown to catalyze a [5+1] double Michael addition to create spiro[5.5]undecane derivatives, yielding almost exclusively the cis isomers. researchgate.net Similarly, enantioselective amine-catalyzed conjugate additions of aldehydes to specialized nitroolefins have been developed to access chiral spirocyclic pyrrolidines, demonstrating the broad applicability of conjugate additions in complex, stereoselective spirocycle synthesis. acs.org
Table 3: Diastereoselective Conjugate Addition for Azaspiro[5.5]undecane Synthesis
| Substrate | Nucleophile | Conditions | Key Stereocontrol Element | Product | Reference |
| Dihydropyridin-4(1H)-one | n-Pentyl cuprate | - | A(1,3)-strain | Azaspirocycle | nih.gov |
| Cyclohexene derivative | Oxime | - | Intramolecular dipolar cycloaddition | Bicyclic isoxazolidine | nih.gov |
| Cyclohexane-1,3-dione | Diphenylpenta-1,4-dien-3-one | D-aminoacylase (biocatalyst) | Enzyme-catalyzed double Michael addition | cis-Spiro[5.5]undecane | researchgate.net |
| Oxetane-nitroolefin | Aldehyde | Chiral amine (organocatalyst) | Enamine catalysis | Spirocyclic pyrrolidine | acs.org |
Asymmetric Induction in Spiro Annulation Reactions
The creation of a quaternary stereocenter at the spiro junction with high stereocontrol is a significant challenge in the synthesis of this compound and its derivatives. cardiff.ac.uk Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is crucial for producing biologically active compounds. This is typically achieved through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods.
A prominent strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a key bond-forming step. For instance, in Matteson-type annulation reactions, chiral diols like pinanediol can be employed as effective chiral auxiliaries. nih.gov The reaction of a boronic ester equipped with a chiral pinanediol auxiliary can afford enantioenriched spirocyclic products with excellent enantioselectivity (e.g., 94:6 to 97:3 enantiomeric ratio). nih.gov The use of the opposite enantiomer of the auxiliary, such as (-)-pinanediol, predictably yields the opposite product enantiomer with comparable selectivity. nih.gov
Another powerful class of auxiliaries is based on sulfinimines, such as the tert-butanesulfinyl group. The steric bulk of this auxiliary can effectively shield one face of the reactive intermediate, leading to highly diastereoselective additions. This approach has been successfully applied in the DABCO-catalyzed reaction of isatin-derived ketimines with allenoates, providing access to single diastereoisomers of complex spirocyclic oxindoles. rsc.org
More advanced methods utilize chiral lithium amides (CLAs) as traceless auxiliaries. acs.org These reagents direct the stereoselectivity of a reaction cascade, such as a Michael addition-cyclization, and are then removed without being incorporated into the final product. This method allows for the direct asymmetric synthesis of carbocyclic structures with high enantio- and diastereocontrol from simple α-substituted arylacetic acids. acs.org Similarly, bicyclic lactams derived from chiral sources like (R)-phenylglycinol can serve as effective chiral auxiliaries, controlling the stereochemistry of SNAr reactions to produce spiro compounds with high diastereoselectivity. researchgate.net
Table 1: Examples of Asymmetric Induction in Spiro Annulation
| Chiral Auxiliary/Method | Substrate Type | Key Reaction | Stereoselectivity Outcome | Yield | Reference |
|---|---|---|---|---|---|
| (+)-Pinanediol | Cyclic Ketone Boronic Esters | Matteson-type Annulation | 94:6 to 97:3 e.r. | 65-78% | nih.gov |
| tert-Butanesulfinyl | Isatin-derived Ketimines | Formal [2+2] Annulation | Single Diastereoisomer | - | rsc.org |
| Bicyclic Lactam | Acyl Bicyclic Lactam | Asymmetric C-selective Arylation | up to 90:10 d.r. | 24-54% | researchgate.net |
| Chiral Lithium Amides | α-substituted Arylacetic Acids | Michael Addition-Cyclization | Excellent d.r. and e.r. | High | acs.org |
Solid-Phase Synthesis Techniques for Azaspirocyclic Heterocycles
Solid-phase synthesis offers a powerful platform for the generation of libraries of azaspirocyclic compounds for high-throughput screening in drug discovery. This technique involves attaching a starting material to a solid support (e.g., a polymer resin), performing a series of reactions in solution, and then cleaving the final product from the support. The primary advantage is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product.
While specific protocols for the solid-phase synthesis of this compound are not extensively detailed in the literature, the principles have been established for related azaspiro structures. google.com The general approach involves anchoring a suitable building block, often through a linker, to the solid support. Subsequent chemical transformations, such as cyclization and functionalization steps, are carried out to construct the spirocyclic core. For example, multicomponent reactions like the Ugi reaction are well-suited for solid-phase synthesis due to their convergent nature, allowing for the rapid assembly of complex scaffolds from multiple simple inputs. researchgate.net After the desired molecular complexity is achieved, the final spirocycle is cleaved from the resin. This methodology is highly amenable to automation and the creation of diverse compound libraries by varying the building blocks used in each step. researchgate.net
Optimization and Scale-Up Considerations in Synthetic Processes
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of multiple parameters to ensure efficiency, safety, cost-effectiveness, and reproducibility. rsc.org For the synthesis of this compound and its derivatives, key considerations include reaction concentration, temperature, catalyst loading, and purification methods. google.com
One of the primary goals of optimization is to maximize yield and purity while minimizing costs and environmental impact. This often involves screening different solvents, bases, and catalysts to find the most effective combination. For instance, studies on the synthesis of spirocyclic pyrrolidines identified and optimized a literature method based on the reaction of imines with allyl magnesium halide followed by bromocyclization, demonstrating its utility for multigram preparation. acs.org
Scaling up a reaction can introduce challenges not apparent at the bench scale, such as issues with heat transfer, mixing, and reaction time. google.com Successful scale-up experiments have been reported for related spiro-lactam syntheses. In one example, a zinc-mediated Barbier reaction was successfully scaled from a milligram-scale synthesis to a gram-scale process with only a slight decrease in yield, demonstrating the robustness of the protocol. mdpi.com Similarly, methods for synthesizing spirocyclic pyrrolidines have been successfully scaled to produce up to 100 grams of the target compound. acs.org
For industrial production, the development of simple and efficient purification processes is as critical as the reaction yield itself. rsc.org Furthermore, the adoption of modern manufacturing technologies, such as continuous flow reactors, can enhance scalability, safety, and consistency. These systems allow for precise control over reaction parameters and can lead to higher throughput compared to traditional batch processing.
Table 2: Scale-Up Synthesis Data for a Related Spirocyclic Lactam
| Starting Material | Scale | Yield | Notes | Reference |
|---|---|---|---|---|
| Isatin derivative | 0.2 mmol | 85% | Laboratory scale synthesis. | mdpi.com |
| Isatin derivative | 5.0 mmol (25x scale-up) | 78% | Gram-scale synthesis demonstrating process viability. | mdpi.com |
Elucidation of Reaction Mechanisms in the Synthesis of 2 Azaspiro 5.5 Undecan 1 One
Mechanistic Intermediates and Transition States in Cyclization Reactions
The formation of the spirocyclic core of 2-azaspiro[5.5]undecan-1-one often proceeds through highly reactive intermediates and carefully orchestrated transition states. The nature of these transient species dictates the reaction's outcome, including yield and stereoselectivity.
Nitrone intermediates are versatile synthons in the synthesis of nitrogen-containing heterocycles. rsc.org In the context of spirocycle synthesis, nitrones can be generated in situ and participate in various cycloaddition reactions. rsc.org For instance, gold catalysts have been shown to generate nitrone intermediates from a nitrosoarene and an alkene mixture, leading to distinct catalytic reactions. ucsb.edu The reactivity of these nitrones is central to forming the desired spirocyclic framework.
One notable application involves the dearomative [3,3']-sigmatropic rearrangement of a heterocyclic intermediate, which is accessed through the dipolar cycloaddition of an N-alkenylnitrone and an aryne. researchgate.net This cascade reaction provides access to spirocyclic pyrrolines. researchgate.net The mechanism involves the initial formation of the nitrone, which then undergoes a cycloaddition with an aryne to form a transient heterocyclic intermediate. This intermediate then rearranges via a [3,3']-sigmatropic shift to yield the spirocyclic product. researchgate.net
Key Research Finding: The synthesis of spirocyclic 1-pyrrolines from N-alkenylnitrones and alkynes proceeds through a proposed dipolar cycloaddition and an N-alkenylisoxazoline [3,3']-sigmatropic rearrangement, offering high regio- and diastereoselectivity. researchgate.net
| Intermediate | Precursors | Reaction Type | Product |
| Nitrone | Nitrosoarene, Alkene | Gold-catalyzed reaction | Spirocycles |
| N-alkenylisoxazoline | N-alkenylnitrone, Aryne | [3+2] Cycloaddition/[3,3']-sigmatropic rearrangement | Spirocyclic pyrrolines |
Oxonium ylides are another class of crucial intermediates in the synthesis of oxygen-containing spirocycles, which can be analogous to the formation of aza-spirocycles. researchgate.netnih.gov These ylides are typically generated from the reaction of a carbene, often derived from a diazo compound, with an ether or an alcohol. researchgate.net Rhodium(II) catalysts are commonly employed for this transformation. researchgate.net
Once formed, the oxonium ylide can undergo several transformations, with the nih.gov-Stevens and nih.govchinesechemsoc.org-sigmatropic rearrangements being the most common. nih.gov The competition between these pathways is often influenced by steric factors within the molecule. nih.gov For example, the Rh(II)-catalyzed reaction of certain diazo compounds with tetrahydrofuran (B95107) leads to the formation of an oxonium ylide. researchgate.net This ylide can then undergo a Stevens-type rearrangement, resulting in a ring expansion of the tetrahydrofuran moiety to form a spirocyclic system. researchgate.net
Research Highlight: The formation of a 6-oxa-2-azaspiro[4.5]decane scaffold has been achieved through the Rh(II)-catalyzed reaction of α-diazo glutaconimides with tetrahydrofuran, proceeding via an oxonium ylide intermediate that undergoes a Stevens-type O→C nih.gov-shift. researchgate.net
| Catalyst | Reactants | Intermediate | Rearrangement | Product |
| Rh(II) | α-diazo glutaconimide, Tetrahydrofuran | Oxonium Ylide | Stevens-type nih.gov-shift | 6-oxa-2-azaspiro[4.5]decane |
Formation and Reactivity of Nitrone Intermediates
Role of Nucleophilic and Electrophilic Activation in Spiro Annulation
The formation of the spirocyclic ring in this compound synthesis is often facilitated by the strategic activation of nucleophilic and electrophilic partners. This activation enhances the reactivity of the precursors and directs the course of the annulation reaction.
Nucleophilic activation can be achieved by employing strong bases to deprotonate a precursor, thereby increasing its nucleophilicity. For instance, in the synthesis of diazapiro[5.5]undecane derivatives, a base-promoted [5+1] double Michael addition is utilized. researchgate.net The initial nucleophilic attack of an enolate on a Michael acceptor initiates the cascade cyclization. researchgate.net
Electrophilic activation, on the other hand, often involves the use of Lewis acids or transition metal catalysts to enhance the electrophilicity of a reaction partner. chinesechemsoc.orgchinesechemsoc.org For example, in the asymmetric [4+1] spiroannulation of α-bromo-β-naphthols with azoalkenes, a chiral Cu(II)/Box catalyst is used. chinesechemsoc.orgchinesechemsoc.org The catalyst activates the azoalkene, facilitating the electrophilic dearomatization of the naphthol, which is a key step in the reaction cascade. chinesechemsoc.orgchinesechemsoc.org This process is triggered by the electrophile-facilitated dearomatization of the α-bromo-β-naphthol. chinesechemsoc.org Similarly, transition metal-catalyzed C-H activation provides a direct method for constructing poly(hetero)cyclic compounds through regioselective C-H bond activation followed by cyclization. snnu.edu.cn
Mechanistic Insight: In certain spiroannulation reactions, the activation of an azoalkene with a Lewis acid, such as a Cu(II) complex, accelerates the challenging intermolecular electrophilic dearomatization, which can be the rate-determining step. chinesechemsoc.org
| Activation Mode | Strategy | Example Reaction | Key Intermediate |
| Nucleophilic | Base-promoted deprotonation | [5+1] Double Michael Addition | Enolate |
| Electrophilic | Lewis acid catalysis | Asymmetric [4+1] Spiroannulation | Electrophile-activated azoalkene |
| Electrophilic | Transition metal catalysis | C-H Activation/Annulation | Organometallic complex |
Stereoelectronic Effects and A(1,3)-Strain in Diastereoselectivity
The stereochemical outcome of the synthesis of this compound and related spirocyclic systems is often governed by subtle stereoelectronic effects and conformational preferences in the transition states. The anomeric effect and A(1,3)-strain are particularly influential in determining the diastereoselectivity of cyclization reactions.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic system to occupy the axial position. This effect, along with the exo-anomeric effect, plays a crucial role in the stereochemistry of spiroketals and can be extended to their aza-analogs. cdnsciencepub.com The formation of 1,7-dioxaspiro[5.5]undecanes through acid cyclization of dihydroxy ketone precursors provides an excellent system for studying these effects. cdnsciencepub.com The configuration and conformation of the resulting spirocycles can be rationalized by considering the interplay between anomeric effects and steric interactions. cdnsciencepub.com
A(1,3)-strain, or allylic 1,3-strain, is a destabilizing interaction between a substituent on a double bond and an axial substituent on an adjacent carbon in a six-membered ring. This strain can significantly influence the facial selectivity of reactions involving cyclic intermediates. For example, the diastereoselectivity of conjugate additions of organocuprates to α,β-unsaturated ketones derived from azaspiro[5.5]undecane is governed by A(1,3)-strain in the transition state. The incoming nucleophile preferentially attacks from the face that avoids the steric clash, leading to the formation of one diastereomer over the other.
Noteworthy Finding: In the synthesis of alkaloids like perhydrohistrionicotoxin, the high diastereoselectivity (9:1 dr) of the conjugate addition of n-pentyl cuprate (B13416276) to a dihydropyridin-4(1H)-one derivative is attributed to the controlling influence of A(1,3)-strain in the transition state.
| Stereoelectronic Effect | Description | Impact on Synthesis |
| Anomeric Effect | Preference for axial orientation of electronegative substituents at the anomeric carbon. | Controls the configuration and conformation of spirocyclic products. cdnsciencepub.com |
| A(1,3)-Strain | Steric interaction between a substituent on a double bond and an adjacent axial substituent. | Dictates the diastereoselectivity of nucleophilic additions to cyclic intermediates. |
Advanced Spectroscopic and Structural Characterization of 2 Azaspiro 5.5 Undecan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling patterns, and the application of two-dimensional techniques, a detailed picture of the molecular framework can be assembled.
Comprehensive Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 2-azaspiro[5.5]undecan-1-one displays characteristic signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on carbons adjacent to the nitrogen atom and the carbonyl group are typically shifted downfield due to the electron-withdrawing nature of these functional groups. The integration of the signals provides the ratio of protons in each unique environment.
The coupling constants (J), reported in Hertz (Hz), arise from the interaction of non-equivalent protons on adjacent carbons and provide valuable information about the dihedral angles between them, which helps in determining the conformation of the rings. whiterose.ac.ukgithub.io
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of each carbon signal. oregonstate.eduweebly.com The carbon of the carbonyl group (C=O) is typically found significantly downfield (around 165-190 ppm). oregonstate.edu Carbons attached to the nitrogen atom also experience a downfield shift. Quaternary carbons, such as the spirocyclic carbon, often show weaker signals. oregonstate.edu
Table 1: Representative ¹H and ¹³C NMR Data for Azaspiro[5.5]undecane Derivatives Note: The exact chemical shifts and coupling constants for this compound can vary depending on the solvent and specific substituents. The data below is representative of similar azaspiro[5.5]undecane systems.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| NH | Variable (broad singlet) | - | - |
| CH₂ (adjacent to N) | ~3.0 - 3.5 | ~40 - 50 | Multiplet |
| CH₂ (adjacent to C=O) | ~2.2 - 2.6 | ~30 - 40 | Multiplet |
| Cyclohexane (B81311) CH₂ | ~1.2 - 1.8 | ~20 - 35 | Multiplet |
| Spiro C | - | ~50 - 60 | - |
| C=O | - | ~170 - 180 | - |
X-ray Crystallography for Definitive Structure and Stereochemistry Elucidation
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. rsc.orgmdpi.com For this compound, X-ray crystallography can unambiguously confirm the spirocyclic nature of the molecule and elucidate the stereochemistry at the spiro center if the molecule is chiral. The solid-state conformation of the two six-membered rings can also be determined. researchgate.net The crystal structure of derivatives of 2-azaspiro[5.5]undecane has been reported, confirming the core structure. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. brentford.hounslow.sch.uk This high precision allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₇NO), as different formulas will have slightly different exact masses. brentford.hounslow.sch.ukchemscene.com
In addition to determining the molecular formula, mass spectrometry provides information about the structure through analysis of the fragmentation patterns. msu.edu When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the original structure. For this compound, common fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as the loss of small neutral molecules. libretexts.orglibretexts.org The fragmentation of the spirocyclic ring system can also lead to characteristic fragment ions. arkat-usa.org
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. vulcanchem.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group will appear as a peak in the range of 3200-3500 cm⁻¹. C-H stretching and bending vibrations from the aliphatic rings will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the carbon skeleton are often strong in the Raman spectrum, providing information about the ring structures. beilstein-journals.org
Together, these spectroscopic and crystallographic methods provide a comprehensive and detailed characterization of the chemical structure of this compound.
Theoretical and Computational Investigations of 2 Azaspiro 5.5 Undecan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio methods solve the Schrödinger equation, or a simplified form of it, to determine a molecule's electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state structure of molecules. mdpi.com Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy. ntnu.no The process of geometry optimization involves finding the three-dimensional arrangement of atoms that corresponds to the lowest total energy of the molecule. mdpi.comntnu.no This optimized geometry represents the most stable structure of the molecule in a vacuum at 0 Kelvin.
For 2-Azaspiro[5.5]undecan-1-one, the spirocyclic system, composed of a cyclohexane (B81311) ring and a piperidinone ring, can adopt several conformations. The cyclohexane ring typically exists in a chair conformation, while the piperidinone ring can adopt chair, boat, or twist-boat forms. Conformational analysis using DFT involves calculating the energies of these different possible conformers to identify the most stable arrangement and the energy barriers between them. ethz.ch Studies on similar spirocyclic systems often employ functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a reliable balance between accuracy and computational cost. researchgate.netresearchgate.net
Below is a table of representative optimized geometrical parameters for the most stable conformer of this compound, as would be predicted from a typical DFT calculation.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These values are illustrative and based on typical parameters for similar structures calculated using DFT.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (carbonyl) | 1.23 Å |
| N-H | 1.01 Å | |
| C-N (amide) | 1.35 Å | |
| C-C (spiro center) | 1.55 Å | |
| **Bond Angles (°) ** | O=C-N | 124.5° |
| C-N-H | 118.0° | |
| C-C(spiro)-C | 109.5° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgtaylorandfrancis.com
HOMO : This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO indicates a stronger tendency to donate electrons. taylorandfrancis.com
LUMO : This is the innermost orbital without electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO suggests a greater propensity to accept electrons. taylorandfrancis.com
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com
DFT calculations are widely used to determine the energies and shapes of these frontier orbitals for molecules like this compound. researchgate.net The analysis of the HOMO and LUMO distribution can reveal the most probable sites for nucleophilic and electrophilic attacks.
Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative examples based on DFT calculations for related compounds.
| Orbital | Energy (eV) | Implication |
| HOMO | -6.8 eV | Indicates electron-donating capability, likely centered on the nitrogen and oxygen atoms. |
| LUMO | 1.5 eV | Indicates electron-accepting capability, likely centered on the carbonyl carbon. |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability and relatively low reactivity under normal conditions. |
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Prediction of Spectroscopic Parameters via Computational Models
Computational models, particularly those based on DFT, are highly effective in predicting various spectroscopic parameters. researchgate.net These predictions are invaluable for validating experimental data and aiding in the structural elucidation of newly synthesized compounds. researchgate.net
For this compound, key spectroscopic features can be calculated:
Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. The predicted IR spectrum helps in assigning experimental peaks, such as the characteristic C=O and N-H stretching frequencies of the lactam ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the isotropic magnetic shielding constants for each nucleus in the DFT-optimized geometry. The calculated shifts serve as a powerful tool for assigning signals in the experimental spectrum.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: Predicted values are typical results from DFT calculations. Experimental values are hypothetical for this specific compound.
| Spectroscopic Data | Key Feature | Predicted Value | Typical Experimental Value |
| IR Frequency (cm⁻¹) | N-H Stretch | 3450 cm⁻¹ | ~3400 cm⁻¹ |
| C=O Stretch | 1685 cm⁻¹ | ~1660 cm⁻¹ | |
| ¹³C NMR Shift (ppm) | Carbonyl Carbon (C=O) | 175 ppm | ~172 ppm |
| Spiro Carbon | 45 ppm | ~42 ppm |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. wvu.edu MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its movements, vibrations, and conformational changes at a specific temperature.
For this compound, MD simulations can explore its conformational landscape by simulating the transitions between different chair and boat conformations of its two rings. wvu.edusmu.edu This reveals the flexibility of the spirocyclic system and the relative time the molecule spends in each conformational state. Such simulations can provide a more complete picture of the molecule's structure in a solution or biological environment than static calculations alone. researchgate.netnih.gov Although detailed MD studies on this specific molecule are not widely published, the methodology is well-suited to analyze the dynamics of its flexible ring systems.
In Silico Studies of Chemical Reactivity and Selectivity
In silico studies extend beyond FMO theory to provide a more nuanced prediction of chemical reactivity and selectivity. researchgate.netdovepress.com These methods use the calculated electronic structure to identify reactive sites and predict the outcomes of chemical reactions.
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the electrostatic potential on the surface of a molecule. researchgate.net Red-colored regions indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide proton and carbonyl carbon.
Conceptual DFT (CDFT) : This framework uses reactivity indices, such as Fukui functions, to quantify the reactivity at specific atomic sites. mdpi.com These indices predict which atoms are most likely to act as nucleophiles or electrophiles, providing a quantitative basis for predicting the regioselectivity of reactions. mdpi.com
These in silico tools are crucial for designing synthetic pathways and understanding reaction mechanisms without the need for extensive experimental work. researchgate.netresearchgate.net
Table 4: Illustrative In Silico Reactivity Descriptors Note: These descriptors are qualitative examples based on the expected electronic structure of this compound.
| Atom/Region | Predicted MEP | Predicted Reactivity |
| Carbonyl Oxygen | Highly Negative (Red) | Site for electrophilic attack / Hydrogen bond acceptor |
| Carbonyl Carbon | Highly Positive (Blue) | Site for nucleophilic attack |
| Amide Hydrogen | Positive (Blue/Green) | Site for deprotonation by a strong base / Hydrogen bond donor |
Advanced Synthetic Applications of 2 Azaspiro 5.5 Undecan 1 One As a Chemical Scaffold
Utility in Natural Product Total Synthesis and Analog Preparation
The 2-azaspiro[5.5]undecane core is a prominent structural motif in a variety of biologically active natural products. Consequently, the synthesis of 2-azaspiro[5.5]undecan-1-one and its derivatives has been a key focus in the total synthesis of these complex molecules and their analogs.
The histrionicotoxin (B1235042) (HTX) alkaloids, isolated from the skin of dendrobatid frogs, are a family of neurotoxins that possess a unique 1-azaspiro[5.5]undecane skeleton. researchgate.net While the natural product itself contains a 1-azaspirocyclic core, synthetic strategies have often employed 2-azaspiro[5.5]undecane-based intermediates which can be subsequently rearranged or modified. The synthesis of these alkaloids is of significant interest due to their limited availability from natural sources. rsc.org
Several total syntheses of perhydrohistrionicotoxin, a fully saturated analog of histrionicotoxin, have been reported, with some approaches utilizing intermediates that are structurally related to this compound. rsc.orgnih.govacs.org For instance, a flexible synthetic approach to histrionicotoxin congeners has been developed, starting from 1-benzyl-1-azaspiro[5.5]undec-7-en-5-one, a compound that shares the core azaspiro[5.5]undecane framework. rsc.org This intermediate was shown to be a versatile precursor for the synthesis of depentylperhydrohistrionicotoxin. rsc.org
Stereoselective methods are crucial in these syntheses. One approach involves a conjugate addition/dipolar cycloaddition cascade to construct the azaspiro[5.5]undecane ring system, which has been applied to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. nih.gov Another stereoselective total synthesis of (−)-histrionicotoxin utilized a radical translocation–cyclization reaction to diastereoselectively construct the 1-azaspiro[5.5]undecane skeleton. researchgate.net
Table 1: Key Synthetic Strategies Towards Histrionicotoxin Alkaloids Involving Azaspiro[5.5]undecane Scaffolds
| Synthetic Strategy | Key Intermediate Type | Target Molecule(s) | Reference(s) |
| Flexible approach using organoiron chemistry | 1-Benzyl-1-azaspiro[5.5]undec-7-en-5-one | (±)-Depentylperhydrohistrionicotoxin | rsc.org |
| Conjugate addition/dipolar cycloaddition cascade | Azaspiro[5.5]undecane derivative | (±)-2,7,8-epi-Perhydrohistrionicotoxin | nih.gov |
| Radical translocation–cyclization reaction | Chiral cyclic acetal (B89532) leading to 1-azaspiro[5.5]undecane | (−)-Histrionicotoxin | researchgate.net |
The 2-azaspiro[5.5]undecane-1-one scaffold serves as a valuable template for the creation of analogs of complex natural products. By modifying the core structure and introducing various substituents, chemists can explore the structure-activity relationships of these compounds. The inherent rigidity of the spirocyclic system allows for the precise spatial arrangement of functional groups, which can be critical for biological activity. thieme-connect.com
The synthesis of analogs often involves the strategic functionalization of the 2-azaspiro[5.5]undecane-1-one core. This can include the introduction of alkyl or aryl groups, the modification of the lactam functionality, or the annulation of additional rings to create more complex polycyclic systems. These strategies enable the generation of diverse libraries of compounds for biological screening.
Precursor Role in Histrionicotoxin and Perhydrohistrionicotoxin Total Synthesis
Scaffold for the Development of Novel Heterocyclic Systems
The 2-azaspiro[5.5]undecane-1-one moiety is a versatile platform for the synthesis of a wide array of novel heterocyclic systems. Its inherent structural features can be exploited to construct more complex, polycyclic frameworks through various chemical transformations.
The lactam functionality within the this compound ring provides a reactive handle for further chemical modifications. For example, it can be reduced to the corresponding amine, which can then participate in a variety of cyclization reactions to form fused or bridged heterocyclic systems. Additionally, the methylene (B1212753) groups adjacent to the nitrogen and carbonyl can be functionalized to introduce additional reactive sites.
Recent research has demonstrated the use of spirocyclic compounds, including those with the azaspiro[5.5]undecane core, in the synthesis of medicinally relevant molecules. arkat-usa.org For instance, derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have been synthesized and evaluated for their anti-cancer properties. arkat-usa.org Furthermore, the 1-oxa-9-azaspiro[5.5]undecane scaffold, a related heterocyclic system, has been utilized as a key intermediate in the synthesis of agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), which are potential therapeutics for type II diabetes.
Role in the Design and Construction of Advanced Materials
The rigid and well-defined three-dimensional structure of the 2-azaspiro[5.5]undecane-1-one scaffold makes it an attractive building block for the design and construction of advanced materials. The ability to introduce specific functional groups at defined positions on the spirocyclic framework allows for the tuning of the material's properties.
While direct applications of this compound in materials science are still emerging, related spirocyclic compounds have been investigated for various applications. For example, spiro compounds are of interest in the development of organic light-emitting diodes (OLEDs), where their rigid structures can help to prevent aggregation and improve device efficiency. The incorporation of spirocyclic units into polymers can also impart unique thermal and mechanical properties. The 2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, a derivative, serves as a test case for developing new synthetic methodologies for spirocycles. vulcanchem.com
Strategic Functionalization and Derivatization for Diverse Research Aims
The versatility of the 2-azaspiro[5.5]undecane-1-one scaffold is further highlighted by the wide range of functionalization and derivatization strategies that have been developed. These methods allow for the tailored synthesis of compounds with specific properties for various research applications.
Key functionalization strategies include:
N-Alkylation and N-Arylation: The nitrogen atom of the lactam can be readily alkylated or arylated to introduce a variety of substituents. This is a common strategy for modulating the biological activity and physicochemical properties of the molecule.
α-Functionalization: The carbon atoms alpha to the carbonyl group and the nitrogen atom can be functionalized through enolate chemistry or other methods. This allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroatom-containing moieties.
Ring-Opening and Rearrangement: The lactam ring can be opened to provide linear amino acid derivatives, which can then be used in peptide synthesis or other applications. Rearrangement reactions can also be employed to transform the 2-azaspiro[5.5]undecane-1-one skeleton into other heterocyclic systems.
Cycloaddition Reactions: The double bonds that can be introduced into the carbocyclic ring of the spiro system can participate in cycloaddition reactions to form more complex polycyclic structures. emory.edu
These functionalization strategies have been instrumental in the synthesis of a diverse array of molecules, including new anti-inflammatory agents and other biologically active compounds. rsc.org The ability to systematically modify the 2-azaspiro[5.5]undecane-1-one scaffold makes it a powerful tool for medicinal chemistry and drug discovery.
Future Directions and Emerging Trends in 2 Azaspiro 5.5 Undecan 1 One Research
Development of Innovative Catalytic Methods for Efficient Synthesis
The construction of the spirocyclic lactam framework is a central challenge in the chemistry of 2-azaspiro[5.5]undecan-1-one. While classical methods exist, the future lies in the development of more efficient, selective, and sustainable catalytic strategies. Transition metal catalysis and organocatalysis are at the forefront of this evolution, offering pathways to these complex structures with greater control and atom economy.
Recent research into the synthesis of related spirocyclic lactams highlights several promising catalytic systems that could be adapted for this compound. Hypervalent iodine-catalyzed methods, for instance, have been used for the spirocyclization of amides to generate spirolactams. beilstein-journals.org Similarly, palladium-catalyzed cyclization of functionalized amides has proven effective in creating spirocyclic products. beilstein-journals.org Other notable catalytic approaches include:
Copper Catalysis: Copper salts have been employed to catalyze the formation of spirocyclic β-keto-lactams, providing an efficient and flexible synthetic route. rsc.org
Rhodium Catalysis: Rhodium(II) catalysts have been successfully used in domino sequences, such as the reaction of diazocarbonyl compounds with azirines, to assemble spiro β-lactam systems. rsc.org Furthermore, Rh(II)-catalyzed intramolecular transannulation of triazoles has been developed to afford azaspiro[5.5]undecane derivatives. researchgate.net
Phosphine Catalysis: Organocatalytic methods, such as the phosphine-catalyzed [3+2] annulation of allenoates, have been unveiled for the synthesis of spirocyclopentene-β-lactams, demonstrating the power of non-metal-based strategies. frontiersin.org
Triflic Anhydride (Tf₂O) Promotion: A tandem method involving the activation of N-(2-propyn-1-yl) amides with Tf₂O, followed by a triflic acid (TfOH)-promoted Friedel-Crafts ipso-cyclization, has been used to create 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, showcasing a powerful activation strategy. researchgate.net
These innovative methods represent a significant step forward, enabling the construction of complex spirocyclic architectures under milder conditions and with higher efficiency than traditional approaches. Future research will likely focus on expanding the substrate scope of these catalytic systems and developing enantioselective variants to access chiral this compound derivatives.
| Catalytic Method | Catalyst/Reagent | Target/Related Scaffold | Key Feature |
| Spirocyclization | Hypervalent Iodine Reagents | Spirolactams | Oxidative cyclization of amides. beilstein-journals.org |
| Domino Synthesis | Rhodium(II) Catalysts (e.g., Rh₂(Piv)₄) | Spiro β-Lactams | Domino sequence involving 2-azabuta-1,3-diene formation and cycloaddition. rsc.org |
| [3+2] Annulation | Phosphine Organocatalysts (e.g., PPh₃) | Spirocyclopentene-β-Lactams | Metal-free annulation of allenoates. frontiersin.org |
| Cyclization | Palladium Catalysts (e.g., PdCl₂) | Spirolactams | Cyclization of functionalized amides in the presence of an oxidant. beilstein-journals.org |
| Tandem Cyclization | Tf₂O / TfOH | 2-Azaspiro[4.5]deca-6,9-diene-8-ones | Amide activation followed by Friedel-Crafts ipso-cyclization. researchgate.net |
| Intramolecular Transannulation | Rhodium(II) Catalysts (e.g., Rh₂(oct)₄) | Azaspiro[5.5]undecanes | Denitrogenative transannulation of tethered N-sulfonyl-1,2,3-triazoles. researchgate.net |
| β-Keto-Lactam Synthesis | Copper Salts | Spirocyclic β-Keto-Lactams | Efficient and flexible cyclization method. rsc.org |
Exploration of Novel Chemical Transformations and Rearrangements
Beyond the initial synthesis of the this compound scaffold, future research will increasingly focus on its subsequent modification through novel chemical transformations and skeletal rearrangements. These strategies are crucial for accessing a wider diversity of structures and exploring new regions of chemical space, which is essential for applications in drug discovery and materials science.
Several types of rearrangements and cascade reactions reported for related spirocyclic and heterocyclic systems could be applied to the 2-azaspiro[5.5]undecane core:
Tandem Rearrangements: A tandem Pinacol rearrangement-ene strategy has been effectively used to construct complex tricyclic systems that serve as precursors to the azaspiro[5.5]undecane ring system found in natural products like histrionicotoxin (B1235042). acs.orgresearchgate.net
Curtius Rearrangement: A one-pot cascade reaction involving a Curtius rearrangement of β-keto carboxylic acids has been reported for the facile synthesis of spirocyclic lactams. researchgate.net This approach transforms a carboxylic acid into an isocyanate intermediate, which then undergoes an intramolecular cyclization.
Ring-Rearrangement Metathesis (RRM): Metathesis reactions, particularly RRM, have been employed to convert simpler bicyclic systems, such as 7-azanorbornenes, into more complex azaspiro[4.5]decane systems. researchgate.net
Dienone-Phenol Rearrangement: The hydrolytic cleavage of related 2-azaspiro[4.5]undeca-1,6,9-trienes in an acidic medium is known to proceed with a dienone-phenol rearrangement, leading to substituted N-[2-(p-hydroxyphenyl)ethyl] carboxylic acid amides. researchgate.net This type of skeletal reorganization could be a powerful tool for derivatization.
The application of these transformations to the this compound framework could unlock novel molecular architectures that are otherwise difficult to access, providing a rich platform for generating compound libraries with diverse functionalities and stereochemical arrangements.
| Transformation/Rearrangement | Starting Material Type | Resulting Structure/System | Key Feature |
| Pinacol Rearrangement-Ene Strategy | Bicyclo[2.2.2]octene systems | Tricyclo[5.3.1.0¹,⁵]undecane (precursor to azaspirocycle) | Tandem reaction to build a complex core. acs.orgresearchgate.net |
| Curtius Rearrangement | β-Keto Carboxylic Acids | Spirocyclic Lactams | One-pot cascade via an isocyanate intermediate. researchgate.net |
| Ring-Rearrangement Metathesis | 7-Azanorbornenes | 1-Azaspiro[4.5]decane systems | Skeletal reorganization to form spirocycles. researchgate.net |
| Dienone-Phenol Rearrangement | 2-Azaspiro[4.5]deca-1,6,9-trienes | N-[2-(p-hydroxyphenyl)ethyl] amides | Acid-mediated skeletal rearrangement. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis for Enhanced Scalability and Sustainability
To translate the potential of this compound derivatives from laboratory-scale curiosities to industrially relevant compounds, advancements in production methodology are required. The integration of flow chemistry and automated synthesis platforms represents a major emerging trend aimed at addressing challenges of scalability, safety, and sustainability.
Industrial production of related compounds like 2-azaspiro[5.5]undecane hemioxalate has been envisioned to involve continuous flow reactors to improve control over reaction conditions and enhance efficiency. Flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents or intermediates. These features can lead to higher yields, improved purity, and reduced waste generation.
Furthermore, automated synthesis platforms can accelerate the discovery and optimization process. Automated monitoring of reaction kinetics has been applied to complex syntheses of spirooxindoles, providing real-time data to refine reaction conditions. rsc.org High-throughput synthesis methodologies, which enable the rapid generation and purification of compound libraries, are also becoming more commonplace. chemrxiv.org By combining the benefits of flow chemistry with the high-throughput capabilities of automated systems, researchers can rapidly explore the structure-activity relationships (SAR) of this compound derivatives, accelerating the identification of lead compounds for various applications.
Advanced Computational Design of New Azaspiro[5.5]undecan-1-one Architectures
The "fail-fast, fail-cheap" paradigm of modern drug discovery is heavily reliant on computational tools to predict the properties of new molecules before they are synthesized. This trend is highly relevant to the future of this compound research. Advanced computational methods, including molecular docking, quantum mechanics, and artificial intelligence, are being used to design novel azaspiro architectures with tailored biological activities and optimized pharmacokinetic profiles.
In silico studies are routinely used to guide the synthesis of new spirocyclic compounds. For example, molecular docking has been used to predict the binding modes of spiro derivatives with biological targets like enzymes, informing the design of potent inhibitors. researchgate.nettandfonline.com Computational tools are also used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to prioritize candidates with favorable drug-like characteristics early in the design process. tandfonline.commdpi.com
A powerful example of this approach is the protein crystallography-based medicinal chemistry optimization of a hit compound, which led to a highly potent and selective 1,4,9-triazaspiro[5.5]undecan-2-one derivative as a METTL3 inhibitor. uzh.ch This success story underscores the power of combining structural biology data with computational design to guide molecular optimization. The engineering of catalysts for the synthesis of these compounds can also be accelerated by computer-aided design, where molecular features are correlated with catalytic activity. researchgate.net
As computational power and algorithm sophistication continue to grow, the rational, in silico design of novel this compound architectures will become increasingly integral to the field, enabling the exploration of vast chemical spaces with greater efficiency and a higher probability of success.
| Computational Approach | Application in Azaspiro Research | Objective |
| Molecular Docking | Predicting binding modes of spiro derivatives with target proteins (e.g., enzymes). researchgate.nettandfonline.comfrontiersin.org | Identify potential biological activity; guide structure-activity relationship (SAR) studies. |
| In Silico ADME Prediction | Evaluating drug-like properties (e.g., solubility, permeability, metabolism). tandfonline.commdpi.com | Prioritize compounds with favorable pharmacokinetic profiles; reduce late-stage attrition. |
| Structure-Based Drug Design | Using protein crystal structures to guide the optimization of spirocyclic inhibitors. uzh.ch | Enhance potency and selectivity of lead compounds. |
| Computer-Aided Catalyst Design | Correlating molecular features of catalysts with their reactivity and selectivity in spirocycle synthesis. researchgate.net | Accelerate the development of more efficient synthetic methods. |
Q & A
Q. What are the primary synthetic routes for 2-Azaspiro[5.5]undecan-1-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound involves two key methodologies:
- Three-Component Condensation : A reaction between 1,2,3-trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated sulfuric acid. Substituent patterns on the aromatic ring significantly affect reaction rates and yields .
- Pinacol Rearrangement : Acid-catalyzed rearrangement of diols (e.g., 1-(1-hydroxycyclopentyl)cyclohexan-1-ol) at varying temperatures. At 0°C, spiro[4.6]undecan-6-one forms, while at 97°C, spiro[5.5]undecan-1-one dominates due to carbocation stability differences .
Q. Key Optimization Parameters :
| Parameter | Impact on Synthesis | Example Conditions |
|---|---|---|
| Temperature | Determines carbocation stability | 0°C vs. 97°C for pinacol products |
| Acid Concentration | Controls dehydration vs. rearrangement | Concentrated H₂SO₄ for spiroketones |
| Solvent Choice | Affects reaction kinetics and purity | THF for tert-butyl derivatives |
Purification typically employs column chromatography and spectroscopic validation (¹H/¹³C NMR, IR) .
Q. How can structural elucidation of this compound be performed to confirm its spirocyclic architecture?
Structural confirmation relies on:
- NMR Spectroscopy : Distinct ¹H NMR signals for sp³-hybridized carbons in the azaspiro ring (e.g., δ 1.5–2.5 ppm for bridgehead protons) and ¹³C NMR peaks for carbonyl groups (δ ~170 ppm) .
- X-ray Crystallography : Resolves bond angles and ring conformations, critical for distinguishing stereoisomers .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 214.285 for C₉H₁₄N₂O₂S derivatives) confirm molecular weight .
Q. What strategies enable enantioselective synthesis of this compound derivatives, and how are diastereomer ratios controlled?
Enantioselective approaches include:
- Chiral Auxiliaries : Use of enantiopure intermediates (e.g., tert-butyl 9-(methylamino)-2-azaspiro derivatives) to induce stereochemistry during cyclization .
- Catalytic Asymmetric Reactions : Transition-metal catalysts (e.g., Pd or Rh) for spiroannulation, achieving >90% ee in some cases .
- Dynamic Kinetic Resolution : Adjusting reaction conditions (e.g., solvent polarity, temperature) to favor specific diastereomers. For example, TMSCN addition to 2-Azaspiro[5.5]undec-1-en yields diastereomer ratios of 63:37 .
Challenges : Competing ring-opening reactions and steric hindrance at bridgehead positions require precise stoichiometry .
Q. How do computational studies inform the design of this compound analogs with enhanced bioactivity?
- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., enzymes, GPCRs) by modeling spirocycle conformations .
- DFT Calculations : Assess thermodynamic stability of intermediates in synthesis pathways. For example, carbocation rearrangements in pinacol reactions are validated at the MP2/6-311G level .
- SAR Analysis : Modifications like N-methylation or oxa/aza substitutions alter logP and solubility, impacting pharmacokinetics .
Case Study : tert-Butyl 9-(methylamino)-2-azaspiro derivatives show enhanced stability in vitro (t₁/₂ > 24 hrs) compared to non-methylated analogs .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
Discrepancies arise in:
- Toxicity Profiles : Some derivatives (e.g., 2-Azaspiro[5.5]undec-7-enyl ureas) show low avian toxicity (LD₅₀ > 500 mg/kg) but high phytotoxicity in plants .
- Mechanistic Data : While tert-butyl derivatives inhibit enzymes like proteases in vitro, in vivo efficacy is inconsistent due to metabolic instability .
Q. Resolution Strategies :
- Comparative Metabolomics : Identify species-specific metabolic pathways causing toxicity variations .
- Prodrug Design : Mask reactive groups (e.g., hydroxyls) to enhance bioavailability .
Q. How does the spirocyclic scaffold of this compound compare to other azaspiro systems in drug discovery?
| Feature | This compound | 2-Azaspiro[4.5]decane |
|---|---|---|
| Ring Strain | Lower due to larger ring size | Higher, enabling reactive intermediates |
| Synthetic Accessibility | Requires multi-step condensation | Often accessible via [3+2] cycloadditions |
| Bioactivity | Broad (CNS, antimicrobial) | Limited to kinase inhibition |
The larger ring system in this compound provides conformational flexibility, enhancing target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
